



# Application Notes: Sandoz 58-035 for Inhibition of Cholesterol Ester Accumulation

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Compound of Interest					
Compound Name:	Sandoz 58-035				
Cat. No.:	B1196694	Get Quote			

#### Introduction

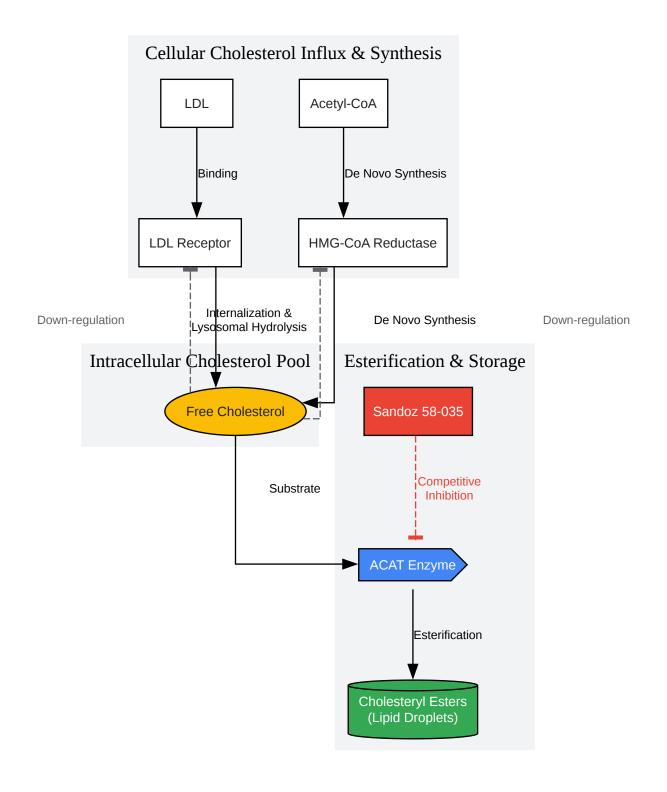
**Sandoz 58-035** is a potent and specific competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3][4] By blocking this enzymatic activity, **Sandoz 58-035** effectively prevents the accumulation of cholesteryl esters within cells. This property makes it an invaluable tool for researchers studying cholesterol metabolism, foam cell formation in atherosclerosis, steroidogenesis, and other cellular processes where the regulation of free cholesterol levels is critical.[4][5]

#### Mechanism of Action

Acyl-CoA:cholesterol acyltransferase (ACAT) is located in the endoplasmic reticulum and catalyzes the transfer of a fatty acid from acyl-CoA to the hydroxyl group of cholesterol, forming a cholesteryl ester. This process is a primary mechanism for cells to buffer excess free cholesterol, which can be cytotoxic. In pathological conditions such as atherosclerosis, the accumulation of cholesteryl esters in macrophages leads to the formation of "foam cells."

**Sandoz 58-035** acts as a competitive inhibitor, binding to the ACAT enzyme and preventing it from processing its substrates (cholesterol and acyl-CoA). This inhibition leads to a decrease in the synthesis and subsequent accumulation of cholesteryl esters.[1][4] Consequently, intracellular free cholesterol levels may rise, leading to various downstream regulatory effects, such as the down-regulation of the LDL receptor and 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[5]





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Mechanism of ACAT inhibition by Sandoz 58-035.

## **Data Presentation**



Table 1: Efficacy of **Sandoz 58-035** in Various Cell Models

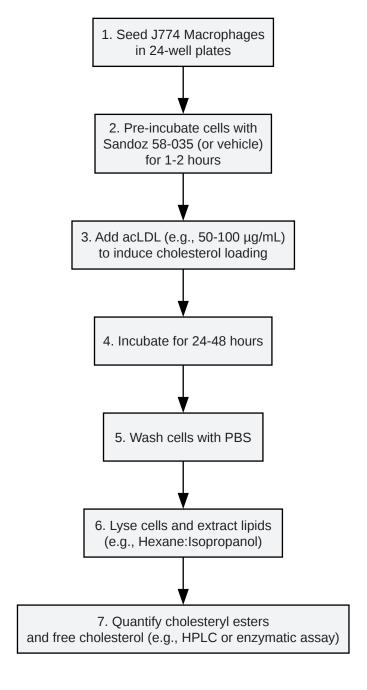
Cell Type	Experimental Condition	Sandoz 58-035 Conc.	Observed Effect	Reference
Swine Granulosa Cells	Hormonally Stimulated	Not specified	>98% inhibition of cholesterol esterification	[1][3][6]
Swine Ovarian Microsomes	Dose-dependent study	0.1–3.5 μg/mL	>96% inhibition of ACAT activity	[4][6]
Arterial Smooth Muscle Cells	Cell Culture	Not specified	95% inhibition of cholesterol esterification	[2][7]
J774 Macrophages	LDL Incubation	Not specified	Prevention of cholesteryl ester and total cholesterol accumulation	[5]
Human Monocyte- Macrophages	acLDL (500 μg/mL) for 48h	5 μg/mL	Reduced total cholesterol from ~109 μg/mg to ~75 μg/mg protein	[8]

# **Experimental Protocols**

Protocol 1: In Vitro Inhibition of Cholesterol Esterification in Cultured Macrophages

This protocol provides a general method to assess the efficacy of **Sandoz 58-035** in preventing cholesterol ester accumulation in a macrophage cell line (e.g., J774) upon loading with aggregated LDL (acLDL).





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Workflow for in vitro cholesterol esterification assay.

#### Materials:

- J774 macrophage cell line
- DMEM with 10% FBS, Penicillin-Streptomycin



- Aggregated LDL (acLDL)
- Sandoz 58-035 (stock solution in DMSO)
- Phosphate-Buffered Saline (PBS)
- Lipid extraction solvent (e.g., Hexane:Isopropanol 3:2)
- Cholesterol quantification kit

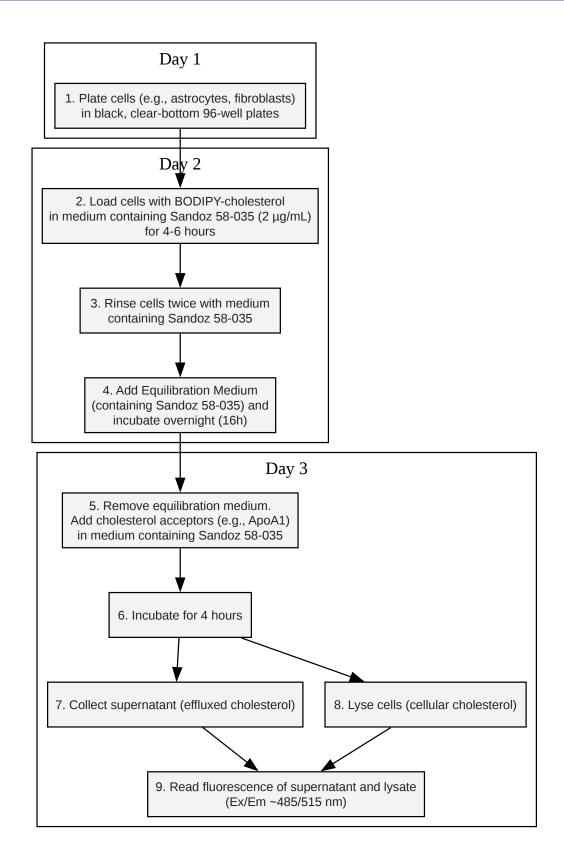
#### Procedure:

- Cell Plating: Seed J774 macrophages in 24-well plates at a density that allows for 80-90% confluency at the end of the experiment. Culture overnight in a 37°C, 5% CO<sub>2</sub> incubator.
- Pre-treatment: Aspirate the culture medium. Add fresh serum-free DMEM containing the desired concentration of Sandoz 58-035 (e.g., 2-5 μg/mL) or a vehicle control (DMSO). Preincubate for 1-2 hours.
- Cholesterol Loading: To the Sandoz 58-035-containing medium, add acLDL to a final concentration of 50-100 μg/mL.
- Incubation: Incubate the cells for 24 to 48 hours at 37°C and 5% CO<sub>2</sub>.
- Cell Lysis and Lipid Extraction: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add lipid extraction solvent to each well and incubate for 30 minutes. c. Collect the solvent and evaporate to dryness under nitrogen.
- Quantification: Re-dissolve the lipid extract in an appropriate solvent. Measure the levels of free cholesterol and total cholesterol using an enzymatic assay kit. Cholesteryl ester content is calculated as (Total Cholesterol - Free Cholesterol).

#### Protocol 2: Cholesterol Efflux Assay Using BODIPY-Cholesterol

This protocol is used to measure the capacity of cholesterol acceptors (like Apolipoprotein A1) to promote efflux of cholesterol from cells. **Sandoz 58-035** is critically used to prevent the intracellular re-esterification of the fluorescent cholesterol analog, ensuring that the measured efflux represents the movement of free cholesterol.[9][10]





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Workflow for BODIPY-cholesterol efflux assay.

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#### Materials:

- Primary astrocytes or other suitable cell line
- Black, clear-bottom 96-well plates
- DMEM/F-12 medium
- BODIPY-cholesterol (TopFluor Cholesterol)
- Sandoz 58-035
- Cholesterol acceptor (e.g., Apolipoprotein A1)
- Cell lysis buffer
- Fluorescence plate reader

#### Procedure:

- Cell Plating: Plate cells in a 96-well plate and grow to confluency.
- BODIPY-Cholesterol Loading: a. Prepare a loading medium of DMEM/F-12 containing BODIPY-cholesterol and 2 μg/mL **Sandoz 58-035**.[9] b. Aspirate the culture medium from the cells and add 250 μL of the loading medium to each well. c. Incubate for 4-6 hours at 37°C.
- Equilibration: a. Remove the loading medium and rinse the cells twice with DMEM/F-12 containing 2 μg/mL Sandoz 58-035.[9] b. Add 250 μL of equilibration medium (e.g., DMEM/F-12 with 0.2% BSA and 2 μg/mL Sandoz 58-035) to each well. c. Incubate overnight (approx. 16 hours) at 37°C.[9]
- Efflux Measurement: a. Prepare the efflux medium: DMEM/F-12 containing 2 μg/mL **Sandoz 58-035**, with or without the cholesterol acceptor (e.g., 10 μg/mL ApoA1).[10] b. Aspirate the equilibration medium and add 250 μL of the efflux medium to the appropriate wells. Include wells without an acceptor as a baseline control. c. Incubate for 4 hours at 37°C.
- Fluorescence Reading: a. After incubation, carefully transfer the supernatant (medium) from each well to a new black 96-well plate. b. Add cell lysis buffer to the remaining cells in the

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original plate. c. Read the fluorescence of both the supernatant plate and the cell lysate plate in a plate reader.

 Calculation: Percent efflux is calculated as: (Fluorescence of supernatant) / (Fluorescence of supernatant + Fluorescence of cell lysate) x 100.

Protocol 3: Preparation of **Sandoz 58-035** for In Vivo Administration

This protocol describes the solubilization of **Sandoz 58-035** for administration in animal models, such as by oral gavage.

#### Materials:

- Sandoz 58-035 powder
- Dimethyl sulfoxide (DMSO)
- Corn Oil
- Sterile tubes

#### Procedure:

- Prepare Stock Solution: First, prepare a concentrated stock solution of Sandoz 58-035 in DMSO (e.g., 25 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.
- Prepare Dosing Solution: For the final working solution, add the solvents sequentially. To prepare a solution with a final composition of 10% DMSO and 90% Corn Oil, follow this example for 1 mL: a. Add 900 μL of Corn Oil to a sterile tube. b. Add 100 μL of the 25 mg/mL DMSO stock solution to the corn oil.[1] c. Mix thoroughly by vortexing until a clear, homogenous solution is achieved. This yields a final concentration of 2.5 mg/mL.[1]
- Administration: The working solution should be prepared fresh on the day of use for optimal results.[1] Administer to animals based on the required dosage (mg/kg).

Storage and Solubility



- Powder: Store at 2-8°C.
- Stock Solutions: Prepare stock solutions in DMSO. Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1][3]
- Solubility: Soluble in DMSO at concentrations up to 16 mg/mL (may require warming and sonication).[3] Insoluble in water.

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